

5-Methyl-1H-indazole-4-boronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-1H-indazole-4-boronic acid

Cat. No.: B567232

[Get Quote](#)

An In-depth Technical Guide to **5-Methyl-1H-indazole-4-boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-indazole-4-boronic acid is a versatile heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science. As a derivative of indazole, a bicyclic scaffold known for a wide range of pharmacological activities, this molecule serves as a crucial building block in the synthesis of complex organic molecules.^{[1][2][3]} Its boronic acid functional group makes it particularly valuable for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.^{[1][2][4]}

This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of **5-Methyl-1H-indazole-4-boronic acid**, with a focus on its utility in research and drug development. Detailed experimental methodologies and workflows are presented to assist scientists in its practical application.

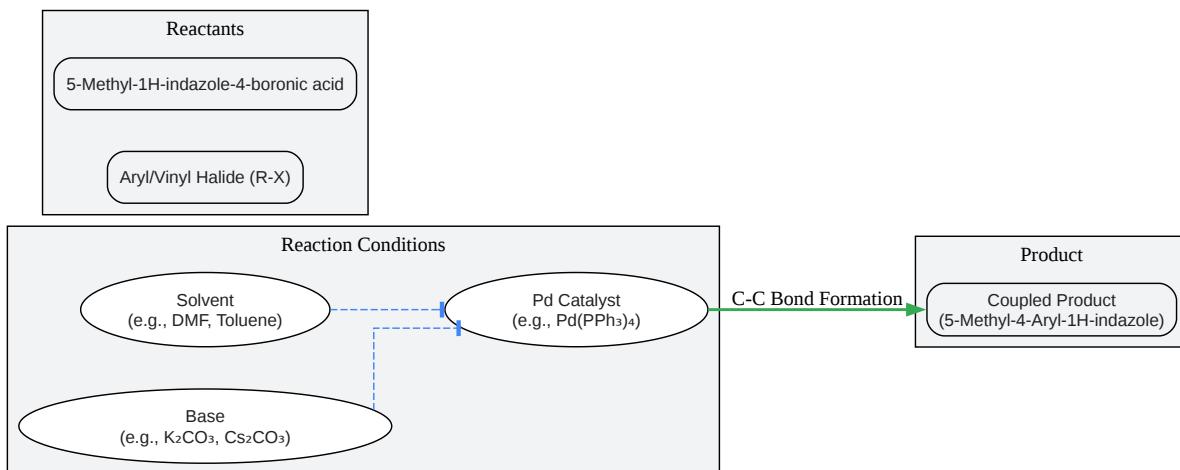
Chemical and Physical Properties

5-Methyl-1H-indazole-4-boronic acid is typically a white to light yellow powder.^[1] Its stability and reactivity are key attributes valued by researchers.^{[1][2]} Proper storage is critical to

maintain its integrity; it should be kept refrigerated between 0-8 °C under an inert atmosphere.

[1][5]

The quantitative chemical and physical properties are summarized in the table below.


Property	Value	References
IUPAC Name	(5-Methyl-1H-indazol-4-yl)boronic acid	[1][2]
CAS Number	1245816-10-7	[1][2][6]
Molecular Formula	C ₈ H ₉ BN ₂ O ₂	[1][6][7]
Molecular Weight	175.98 g/mol	[1][6][8][9]
Appearance	White to light yellow powder	[1]
Purity	≥95%	[1][2]
Storage Conditions	0-8 °C, Inert Atmosphere	[1][5]

Reactivity and Key Reactions

The synthetic utility of **5-Methyl-1H-indazole-4-boronic acid** is dominated by the reactivity of its boronic acid moiety.

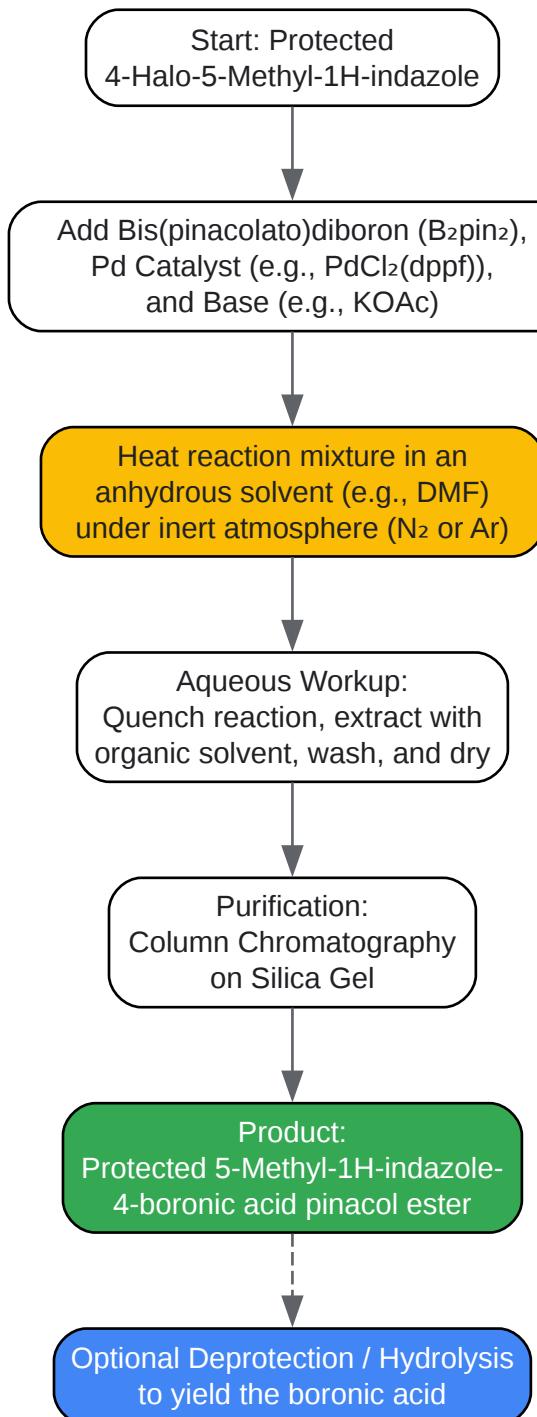
Suzuki-Miyaura Cross-Coupling

This compound is an essential building block for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds between aryl or vinyl halides/triflates and an organoboron compound.[1][2][4] This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceutical agents. The indazole core can be coupled with a variety of aromatic and heteroaromatic partners, enabling the creation of diverse molecular libraries for drug discovery.[1][2]

[Click to download full resolution via product page](#)

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Interaction with Diols and Stability


The boronic acid group can reversibly form stable cyclic esters with diols.^[1] This property is exploited for protection strategies and is relevant in the development of sensors.^[1] While generally stable, boronic acids can be prone to degradation or trimerization to form boroxines. For long-term storage or to prevent issues during purification, they are often converted to more stable derivatives, such as pinacol esters (MIDA boronates).^[10]

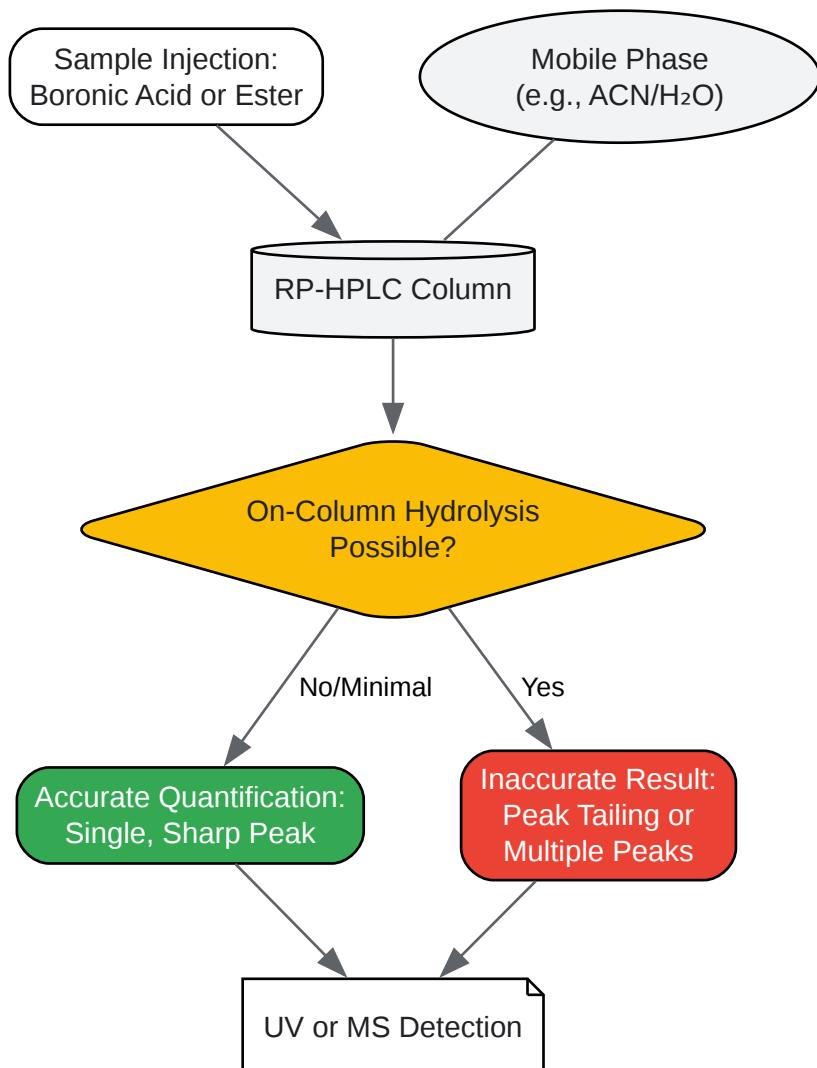
Experimental Protocols

The following sections provide representative methodologies. Researchers should optimize conditions for their specific substrates and equipment.

Synthesis of Indazolylboronic Esters

A common route to synthesize indazolylboronic acids or their stable ester derivatives is through the palladium-catalyzed borylation of a corresponding halo-indazole.[11]

[Click to download full resolution via product page](#)


Caption: General experimental workflow for the synthesis of indazolylboronic esters.

Methodology:

- Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen), add the protected 4-halo-5-methyl-1H-indazole, bis(pinacolato)diboron (1.1-1.5 eq.), a palladium catalyst (e.g., $\text{PdCl}_2(\text{dppf})$, 2-5 mol%), and a base (e.g., potassium acetate, 3 eq.).
- Reaction: Add an anhydrous solvent (e.g., DMF, Dioxane) and heat the mixture (e.g., 80-100 °C) for several hours until starting material is consumed (monitor by TLC or LC-MS).
- Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to yield the protected boronic acid pinacol ester.
- Hydrolysis (Optional): The pinacol ester can be hydrolyzed to the free boronic acid if required, often under acidic or basic conditions.

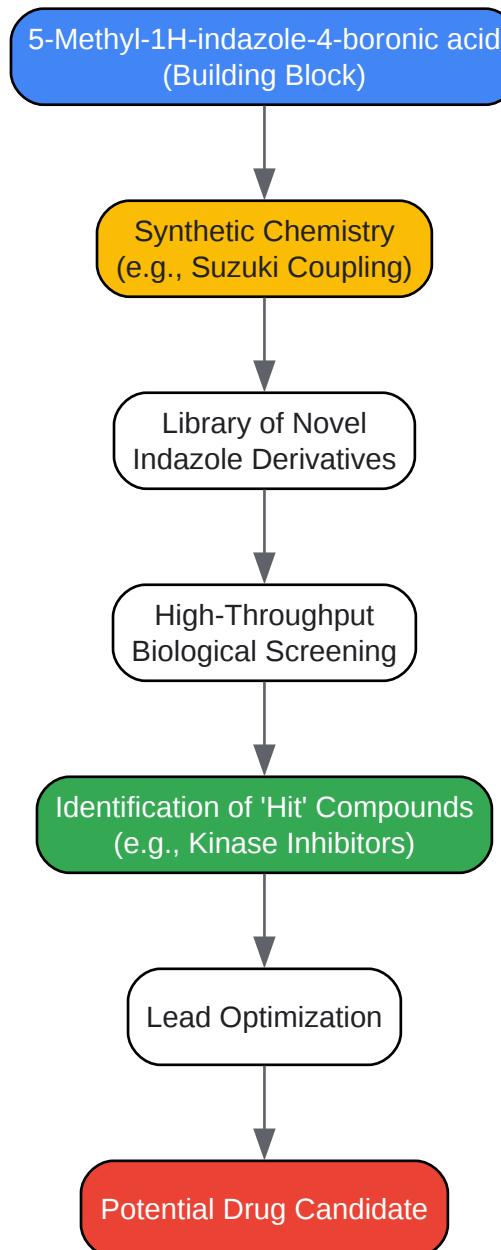
Analysis by Reverse-Phase HPLC (RP-HPLC)

Analyzing boronic acids and their esters by RP-HPLC can be challenging due to on-column hydrolysis of the ester back to the more polar boronic acid.[\[12\]](#)[\[13\]](#) This can lead to inaccurate quantification.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the HPLC analysis of boronic acids/esters.

Recommended Protocol:


- Column: Use a column with low silanol activity to minimize hydrolysis.[13][14] A Waters Xterra MS C18 or similar is often effective.[13]
- Mobile Phase: A simple mobile phase of acetonitrile and water without acid modifiers (like formic acid) can prevent hydrolysis.[13] A gradient elution is typically used.
- Diluent: Dissolve samples in a non-aqueous, aprotic solvent (e.g., acetonitrile) to ensure stability before injection.

- **Detection:** A selective detection method can be employed post-column. For example, reaction with alizarin allows for fluorescent detection of boronic acids.[15]

Applications in Research and Drug Development

5-Methyl-1H-indazole-4-boronic acid is a valuable intermediate in pharmaceutical development. The indazole scaffold is a "privileged structure" found in numerous bioactive compounds, including anti-cancer agents.[1][3]

- **Kinase Inhibitors:** Many indazole derivatives function as kinase inhibitors, which are critical in oncology. By using this boronic acid to synthesize analogs, researchers can target specific enzymes involved in tumor growth and signaling pathways, such as FGFR, EGFR, or ERK kinases.[1][3]
- **Bioconjugation:** The boronic acid can be used in bioconjugation techniques to link the indazole scaffold to other biomolecules, which is essential for creating targeted drug delivery systems.[1]
- **Sensors and Materials Science:** The ability of the boronic acid to interact with diols makes it useful for designing responsive materials and sensors, for example, for carbohydrate detection.[1][16]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. 5-Methyl-1H-indazole-4-boronic acid | [frontierspecialtychemicals.com]
- 7. boronmolecular.com [boronmolecular.com]
- 8. Sigma Aldrich 5-methyl-1H-indazole-6-boronic acid 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 9. 5-methyl-1H-indazole-6-boronic acid AldrichCPR 1310383-42-6 [sigmaaldrich.com]
- 10. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. Separation of 5-Methyl-1H-benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Methyl-1H-indazole-4-boronic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b567232#5-methyl-1h-indazole-4-boronic-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com